molecular formula C9H12N2O4 B2411013 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856033-81-2

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2411013
CAS No.: 1856033-81-2
M. Wt: 212.205
InChI Key: HBEGRJDTMXJFKX-UHFFFAOYSA-N
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Description

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a methylpropanoic acid moiety

Preparation Methods

The synthesis of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole with 2-methylpropanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, followed by hydrolysis to yield the desired product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace the methoxycarbonyl group, forming new derivatives.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts, producing esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, where its unique structural features are leveraged.

Mechanism of Action

The mechanism of action of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can be compared with other similar compounds, such as:

    4-(methoxycarbonyl)-1H-pyrazole: Lacks the methylpropanoic acid moiety, resulting in different chemical and biological properties.

    2-methylpropanoic acid derivatives: These compounds do not contain the pyrazole ring, leading to variations in reactivity and applications.

    Other pyrazole derivatives:

Properties

IUPAC Name

2-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-9(2,8(13)14)11-5-6(4-10-11)7(12)15-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEGRJDTMXJFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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